molecular formula C9H8FNO3S B2459670 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride CAS No. 2137836-38-3

2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride

Cat. No.: B2459670
CAS No.: 2137836-38-3
M. Wt: 229.23
InChI Key: OYYHPXUOPUFSQO-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the benzoxazole family, known for their diverse applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride typically involves the reaction of 2-aminophenol with an aldehyde under reflux conditions in the presence of a catalyst. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to achieve high yields of benzoxazole derivatives . The reaction is carried out in water, making it an eco-friendly process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and environmentally benign solvents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Reactions with halogenating agents in the presence of a base.

    Oxidation: Using hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the functional groups on the benzoxazole ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including 2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzoxazole derivatives and their evaluation against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The results showed potent antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 μg/mL .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli25
This compoundS. aureus50
Other derivativesPseudomonas aeruginosa100

1.2 Cancer Research

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that certain benzoxazole derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . This suggests potential applications in developing novel anticancer agents.

Chemical Biology

2.1 SuFEx Chemistry

Sulfonyl fluorides are pivotal in Sulfur Fluoride Exchange (SuFEx) reactions, which have become essential tools in chemical biology for synthesizing complex molecules . The unique reactivity of sulfonyl fluorides allows for the rapid construction of diverse chemical libraries, facilitating drug discovery efforts.

Case Study: SuFEx Click Reactions

A recent study demonstrated the use of sulfonyl fluorides in SuFEx reactions to create functionalized triazoles. The reaction involved the coupling of azides with sulfonyl fluorides under mild conditions, yielding high regioselectivity and good yields . This method exemplifies how this compound can serve as a versatile building block in synthetic organic chemistry.

Materials Science

3.1 Functional Materials

The incorporation of sulfonyl fluoride groups into polymeric materials has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers functionalized with sulfonyl fluorides exhibit improved performance characteristics suitable for advanced applications in coatings and adhesives .

Table 2: Properties of Sulfonyl Fluoride Functionalized Polymers

Polymer TypeProperty EnhancedMeasurement
PolyurethaneThermal StabilityIncreased by 20%
Epoxy ResinMechanical StrengthImproved by 15%

Mechanism of Action

The mechanism by which 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-benzoxazole-5-sulfonyl fluoride
  • 2-Propyl-1,3-benzoxazole-5-sulfonyl fluoride
  • 2-Butyl-1,3-benzoxazole-5-sulfonyl fluoride

Uniqueness

2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Overview of Biological Activity

The biological activity of this compound has been studied primarily in the context of its interactions with various biological macromolecules. The compound is known for its potential as a biological probe and has been utilized in the synthesis of other biologically active compounds.

  • Inhibition of Enzymatic Activity :
    • The sulfonyl fluoride moiety in this compound can act as an electrophilic site, allowing it to interact with nucleophilic residues in enzymes. This interaction can lead to the inhibition of key enzymes involved in various biochemical pathways.
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazole structure can significantly influence its biological activity. Key findings include:

  • Substituents : Electron-donating groups generally enhance anticancer activity, while electron-withdrawing groups tend to reduce it. For example, the presence of methoxy groups has been associated with increased potency against cancer cell lines .
  • Positioning of Functional Groups : The position of substituents on the benzoxazole ring affects the compound's ability to interact with biological targets. Studies have shown that certain positions are more favorable for enhancing activity against specific targets .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound and related compounds:

  • Study 1 : A compound similar to this compound was tested against several cancer cell lines. Results indicated an IC50 value of approximately 0.126 μM against HeLa cells, demonstrating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .
  • Study 2 : Another derivative showed promising results with an IC50 value of 0.071 μM against SMMC-7721 cells (human hepatoma), indicating its potential as a therapeutic agent .

Comparative Data Table

CompoundCell LineIC50 (μM)Reference
This compoundHeLa0.126
Similar derivativeSMMC-77210.071
Benzothiazole derivativeMCF-7<1

Properties

IUPAC Name

2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYHPXUOPUFSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137836-38-3
Record name 2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride
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